Cas no 958807-00-6 (6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine structure](https://ja.kuujia.com/scimg/cas/958807-00-6x500.png)
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
- 3H-Imidazo[4,5-b]pyridin-2-amine, 6,7-dimethyl-
- 6,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine
- 958807-00-6
- 115450-20-9
- Imidazo(4,5-b)pyridin-2-amine, dimethyl-
- Dimethylimidazo(4,5-b)pyridin-2-amine
- DTXSID20151104
- DB-341630
-
- インチ: InChI=1S/C8H10N4/c1-4-3-10-7-6(5(4)2)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12)
- InChIKey: ZUAGXQKIIRWJCE-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=C2C(=C1C)NC(=N)N2
計算された属性
- せいみつぶんしりょう: 162.090546336g/mol
- どういたいしつりょう: 162.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 67.6Ų
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673129-1g |
6,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine |
958807-00-6 | 98% | 1g |
¥5275.00 | 2024-04-23 | |
Alichem | A029181683-1g |
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine |
958807-00-6 | 95% | 1g |
$684.52 | 2023-08-31 | |
Chemenu | CM151093-1g |
6,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine |
958807-00-6 | 95% | 1g |
$729 | 2021-08-05 | |
Chemenu | CM151093-1g |
6,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine |
958807-00-6 | 95% | 1g |
$729 | 2024-07-18 | |
Crysdot LLC | CD11002984-1g |
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine |
958807-00-6 | 95+% | 1g |
$772 | 2024-07-19 |
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine 関連文献
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6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amineに関する追加情報
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS No. 958807-00-6): A Comprehensive Overview
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS No. 958807-00-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The molecular structure of 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine consists of a fused imidazole and pyridine ring system with two methyl groups attached at the 6 and 7 positions. This specific arrangement of functional groups contributes to its distinct chemical and biological characteristics. Recent studies have highlighted the importance of this compound in various research areas, particularly in the development of novel therapeutic agents.
In the realm of medicinal chemistry, 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has been explored for its potential as a lead compound in drug discovery. Its ability to modulate specific biological targets has made it an attractive candidate for further investigation. For instance, research has shown that this compound can interact with certain receptors and enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases.
One of the key areas of interest is its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide. The ability of 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine to inhibit pro-inflammatory cytokines and enzymes has been demonstrated in several preclinical studies. These findings suggest that this compound could be developed into a novel therapeutic agent for managing inflammatory conditions.
Beyond its anti-inflammatory properties, 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has also shown promise in cancer research. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. The compound's ability to inhibit certain signaling pathways involved in cancer progression has been investigated in both in vitro and in vivo models. Preliminary results indicate that it may have potential as a chemopreventive or therapeutic agent for certain types of cancer.
The pharmacological profile of 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is further enhanced by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and stability, which are crucial factors for drug development. Additionally, its low toxicity profile makes it a suitable candidate for long-term use in chronic conditions.
In terms of synthetic methods, various approaches have been developed to synthesize 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine. These methods typically involve multi-step reactions starting from readily available precursors. The optimization of these synthetic routes is essential for large-scale production and commercialization of the compound.
The future prospects for 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential applications in various therapeutic areas. Clinical trials are expected to provide valuable insights into its safety and efficacy in human subjects. As research progresses, this compound may emerge as a valuable addition to the arsenal of drugs used to treat inflammatory diseases and cancer.
In conclusion, 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS No. 958807-00-6) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. Continued research and development efforts will likely uncover new applications and optimize its use in clinical settings.
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